

# An In-depth Technical Guide to 3-Acetyl-2-fluorophenylboronic Acid

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## Compound of Interest

Compound Name: 3-Acetyl-2-fluorophenylboronic acid

Cat. No.: B1284281

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## Introduction

**3-Acetyl-2-fluorophenylboronic acid** is an organoboron compound belonging to the family of phenylboronic acids. These compounds are of significant interest in organic chemistry, particularly as key reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of both an acetyl group and a fluorine atom on the phenyl ring makes this molecule a versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The fluorine atom can influence the electronic properties and metabolic stability of target molecules, while the acetyl group provides a handle for further chemical transformations.

## Chemical Structure and Properties

The fundamental structure of **3-Acetyl-2-fluorophenylboronic acid** consists of a benzene ring substituted with a boronic acid group ( $-B(OH)_2$ ), a fluorine atom, and an acetyl group ( $-COCH_3$ ) at positions 1, 2, and 3, respectively.

Table 1: General and Physical Properties

Property	Value
Molecular Formula	<b>C<sub>8</sub>H<sub>8</sub>BFO<sub>3</sub></b>
Molecular Weight	181.96 g/mol
CAS Number	352535-86-5
Appearance	White to off-white powder or crystalline solid
Melting Point	125 - 131 °C

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |

Table 2: Spectroscopic Data Summary

Technique	Data
<sup>1</sup> H NMR	<b>Consistent with the presence of aromatic, methyl, and hydroxyl protons.</b>
<sup>13</sup> C NMR	Shows expected signals for carbonyl, aromatic, and methyl carbons.
<sup>19</sup> F NMR	A characteristic signal confirming the presence of the fluorine atom.

| Mass Spec (MS) | Molecular ion peak consistent with the calculated molecular weight. |

## Synthesis and Experimental Protocols

The synthesis of **3-Acetyl-2-fluorophenylboronic acid** typically involves the lithiation of a suitable aromatic precursor followed by quenching with a trialkyl borate. A common route starts from 1-(2-fluorophenyl)ethanone.

### Experimental Protocol: Synthesis via Ortho-Lithiation

This protocol describes a representative method for the preparation of **3-Acetyl-2-fluorophenylboronic acid**.

## Materials:

- 1-(2-fluorophenyl)ethanone
- n-Butyllithium (n-BuLi) solution in hexanes
- Triisopropyl borate
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1M solution
- Diethyl ether
- Magnesium sulfate (MgSO<sub>4</sub>)
- Hexanes

## Procedure:

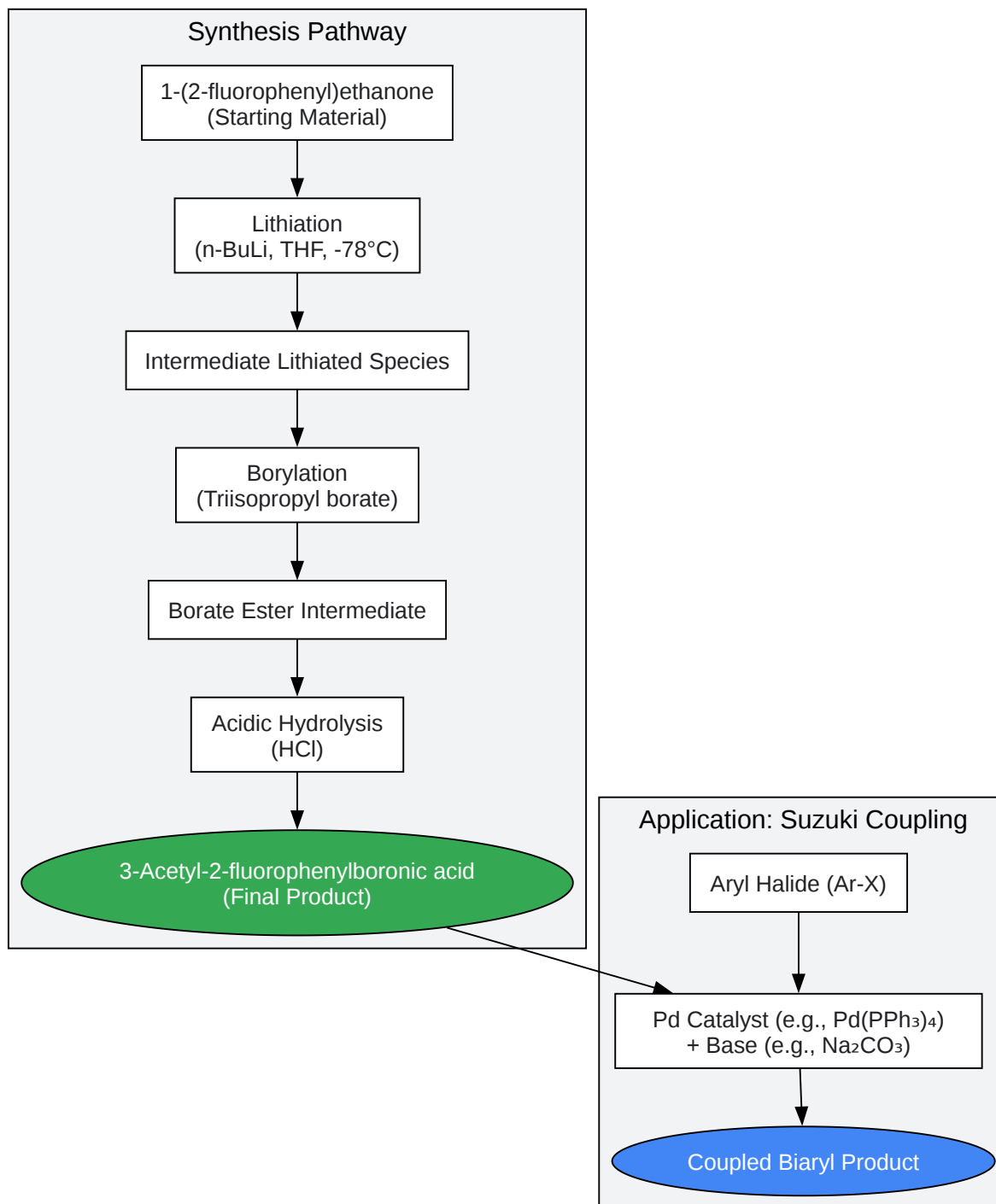
- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-(2-fluorophenyl)ethanone and anhydrous THF under a nitrogen atmosphere.
- Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium (2.5 M in hexanes) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour.
- Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and is stirred overnight.
- Quenching and Hydrolysis: The reaction is quenched by the slow addition of 1M HCl solution. The mixture is stirred vigorously for 1-2 hours to hydrolyze the borate ester.
- Extraction: The aqueous layer is separated and extracted three times with diethyl ether.

- Workup: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography to yield **3-Acetyl-2-fluorophenylboronic acid** as a solid.

## Logical and Experimental Workflow

The following diagram illustrates the key steps in the synthesis and subsequent application of **3-Acetyl-2-fluorophenylboronic acid** in a Suzuki coupling reaction.

## Synthesis and Application Workflow

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Acetyl-2-fluorophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1284281#3-acetyl-2-fluorophenylboronic-acid-chemical-structure]

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